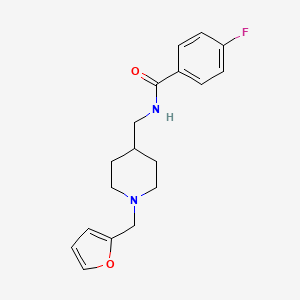

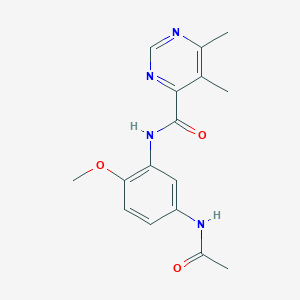

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

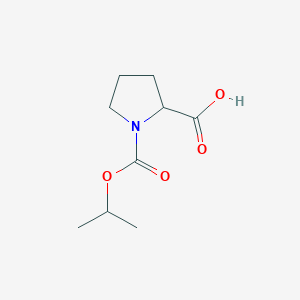

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic opioid and is structurally related to fentanyl . It is also structurally related to acetylfentanyl, acryloylfentanyl, and furanylfentanyl . It has been available in the European Union since at least August 2016 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions are crucial in the pharmaceutical industry for the synthesis of more than twenty classes of pharmaceuticals .Applications De Recherche Scientifique

Potential Antipsychotic Agents

One area of application involves the development of novel antipsychotic agents targeting dopamine and serotonin receptors. For instance, a study by Raviña et al. (2000) focused on synthesizing and evaluating a series of conformationally restricted butyrophenones, including compounds with structural similarities to 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, for their affinity towards dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds showed potential antipsychotic properties based on in vitro and in vivo assays, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).

Serotonin Receptor Agonists for Migraine Treatment

Research into migraine treatments has also been conducted, with the development of substituted furo[3,2-b]pyridines as bioisosteres of 5-HT(1F) receptor agonist indole analogues. A potent and selective 5-HT(1F) receptor agonist was identified, suggesting its potential to treat acute migraine attacks. This study exemplifies the therapeutic application of structurally related compounds in neurology (Mathes et al., 2004).

Antineoplastic Tyrosine Kinase Inhibitors

In oncology, the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, was examined for its treatment potential in chronic myelogenous leukemia (CML) patients. The study identified the main metabolic pathways of Flumatinib in humans, highlighting the role of compounds with benzamide structures in cancer therapy (Gong et al., 2010).

Neuroinflammation Imaging

Additionally, compounds structurally related to this compound have been investigated for their potential in neuroinflammation imaging. A study developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for imaging neuroinflammation associated with diseases like Alzheimer's. This research underscores the compound's application in diagnosing and monitoring neurodegenerative diseases (Lee et al., 2022).

Safety and Hazards

Orientations Futures

The future directions for research on 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide could include further investigation into its mechanism of action, development of methods for its detection and quantification, and studies on its long-term health effects . Additionally, research could focus on the development of antidotes or treatments for overdose .

Propriétés

IUPAC Name |

4-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJUNJGEXYNWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

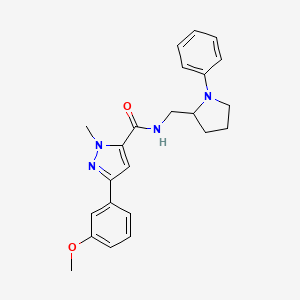

![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)

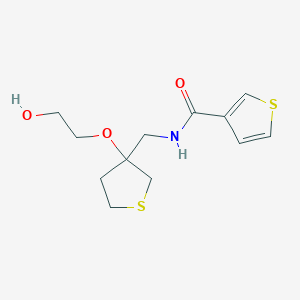

![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)

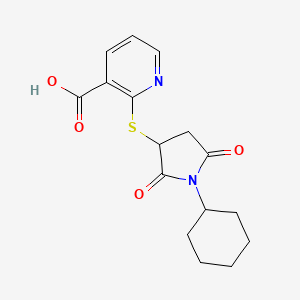

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)